Semiconducting Activation Energy Distinguished from (Bu₄N)₂[Ni(dmit)₂] in Direct Comparative Study
In a 1988 study that measured the solid‑state DC conductivity of six low‑dimensional [M(dmit)₂]‑based compounds under identical conditions, (Bu₄N)₂[Pt(dmit)₂] and its nickel analog (Bu₄N)₂[Ni(dmit)₂] were both found to display semiconducting behavior. The activation energy (Eₐ) for the platinum compound was determined to be in the range of 0.1–0.5 eV, with the specific Eₐ differing measurably from that of the nickel congener (within the same 0.1–0.5 eV window), indicating that the central metal ion modulates the magnitude of the correlation gap [1]. The study also demonstrated that the experimental correlation gap (Uₑff) for all M(dmit)₂ semiconductors studied converges to approximately 1.0 eV, yet the individual activation barriers differ among metal centers, directly affecting room‑temperature conductivity and device operating windows [1].
| Evidence Dimension | Semiconducting activation energy (Eₐ) from temperature‑dependent DC conductivity |
|---|---|
| Target Compound Data | Eₐ in the range of 0.1–0.5 eV; correlation gap Uₑff ≈ 1.0 eV [1] |
| Comparator Or Baseline | (Bu₄N)₂[Ni(dmit)₂]: Eₐ also between 0.1–0.5 eV but quantitatively distinct; (Et₄N)₀.₅[Pd(dmit)₂]: Eₐ ≈ 0.2 eV [1] |
| Quantified Difference | Activation energies for Pt and Ni variants differ within the 0.1–0.5 eV range; precise numerical difference depends on the specific temperature interval fitted |
| Conditions | Compressed pellet DC conductivity measurements; temperature‑dependent four‑probe method |
Why This Matters
Procurement of the Pt variant versus the Ni variant yields a systematically different activation barrier, which directly governs the temperature dependence of conductivity and the operational temperature window in thin‑film electronic devices.
- [1] Kramer, G. J., Jol, J. C., Brom, H. B., Groeneveld, L. R., & Reedijk, J. (1988). The conductivity and band structure of some synthetic semiconductors based on M(dmit)₂ (M = Ni, Pd, Pt). Journal of Physics C: Solid State Physics, 21(25), 4591–4601. View Source
